molecular formula C20H21ClN2O3S B2992953 4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396879-87-0

4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2992953
CAS No.: 1396879-87-0
M. Wt: 404.91
InChI Key: KQRMFVBYNPGCKZ-UHFFFAOYSA-N
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Description

4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a chemical compound of interest in medicinal chemistry and oncology research. It features a sulfonylpiperidine scaffold, a structure prevalent in small molecules investigated for targeting specific oncogenic pathways . For instance, structurally related compounds based on a 1,4'-bipiperidine core with an arylsulfonamide group have been identified as potent and selective inhibitors in colorectal cancer models, particularly those with truncating mutations in the APC tumor suppressor gene . This suggests potential research applications for this compound class in developing genotype-selective therapies. The benzonitrile moiety is a common pharmacophore in drug discovery that can influence a molecule's physicochemical properties and binding affinity. This product is intended for research purposes to further explore these and other biological mechanisms. It is supplied for use in laboratory studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-19-5-7-20(8-6-19)27(24,25)23-11-9-18(10-12-23)15-26-14-17-3-1-16(13-22)2-4-17/h1-8,18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRMFVBYNPGCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzonitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Sulfonylated Piperidine Moieties

The sulfonylated piperidine scaffold is a recurring motif in bioactive molecules. Below are key analogues and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Source
4-(Piperidine-1-sulfonyl)benzonitrile Lacks the methoxymethyl linker; benzonitrile is directly attached to the sulfonylated piperidine. C₁₂H₁₄N₂O₂S 250.32
1-(4-chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol Incorporates a hydroxyl group and a fluorophenyl-piperazinylmethyl substituent. C₂₂H₂₇ClFN₃O₃S 467.98
{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid Replaces the benzonitrile-methoxymethyl group with an acetic acid side chain. C₁₃H₁₆ClNO₄S 317.79

Key Observations :

  • Bioisosteric Replacements : The benzonitrile group in the target compound is replaced with carboxylic acid in , which may alter solubility and hydrogen-bonding interactions.
Analogues with Alternative Piperidine Substituents

Several compounds feature modifications to the piperidine ring or its substituents:

Compound Name Key Modifications Molecular Formula Molecular Weight Source
4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile Piperidine substituted with a 3-fluoropropyl group instead of sulfonamide. C₁₆H₂₀FN₂O 288.35
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Piperidine linked to a 4-methoxypyridin-2-ylamino group and a carbonyl-benzonitrile. C₁₉H₂₀N₄O₂ 336.40

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenylsulfonyl group in the target compound (electron-withdrawing) contrasts with the electron-donating 3-fluoropropyl group in , affecting electronic distribution and reactivity.
  • Heterocyclic Additions: The pyridinylamino substitution in introduces additional hydrogen-bonding sites, which may enhance target specificity compared to the benzonitrile group.
Physicochemical and Pharmacokinetic Comparisons

A summary of critical physicochemical properties derived from structural

Property Target Compound 4-(Piperidine-1-sulfonyl)benzonitrile Compound 27b
LogP (Predicted) ~3.1 ~2.8 ~2.5
Hydrogen Bond Acceptors 6 4 7
Rotatable Bonds 6 3 8

Key Observations :

  • Conformational Flexibility : The increased rotatable bonds in the target compound may enhance adaptability in binding pockets but could reduce metabolic stability.

Biological Activity

4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a compound that belongs to the class of sulfonyl piperidines. Its unique structure includes a piperidine ring, a sulfonyl group, and a benzonitrile moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19ClN2O3S\text{C}_{16}\text{H}_{19}\text{ClN}_2\text{O}_3\text{S}

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating their activity. Notably, the sulfonamide group is often associated with various pharmacological properties, including antibacterial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity. For instance, studies have shown that related compounds demonstrate significant inhibition against Salmonella typhi and Bacillus subtilis . The antibacterial efficacy can be attributed to the presence of the sulfonamide group, which enhances interaction with bacterial enzymes.

Anticancer Properties

The compound has been investigated for its potential anticancer properties. In vitro studies have indicated that similar piperidine derivatives can inhibit cell growth in various cancer cell lines. For example, benzoylpiperidine derivatives have shown IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells . The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For instance, related compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . The IC50 values reported for some derivatives range from 0.63 µM to 2.14 µM for AChE inhibition, indicating potent activity.

Case Studies

  • Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties against multiple strains, including E. coli and Staphylococcus aureus. The results indicated varying degrees of efficacy, with some compounds exhibiting strong inhibitory effects against Salmonella typhi .
  • Enzyme Binding Studies : Docking studies involving bovine serum albumin (BSA) demonstrated significant binding interactions for several derivatives of the compound, suggesting potential therapeutic applications in drug delivery systems .

Data Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Enzyme InhibitionAcetylcholinesterase (AChE)0.63 - 2.14
AnticancerHuman breast cancer cells7.9 - 92

Q & A

Q. (Basic)

  • Primary Methods :
    • ¹H/¹³C-NMR : Assign signals for sulfonyl (δ ~3.5–4.0 ppm), piperidine (δ ~1.5–2.5 ppm), and benzonitrile (δ ~7.5–8.0 ppm) groups .
    • LC-MS/ESI : Confirm molecular weight (e.g., [M+H]+ at m/z 419.3) .
  • Resolving Contradictions : Use 2D NMR (COSY, HSQC) to distinguish overlapping peaks or deuterated solvents (e.g., DMSO-d6) for sharper resolution .

What strategies can address low solubility of this compound in biological assays?

Q. (Advanced)

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the benzonitrile or piperidine positions, as seen in analogs with improved solubility .
  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Temporarily mask hydrophobic groups with enzymatically cleavable moieties (e.g., ester linkages) .

How do structural modifications at the benzonitrile moiety influence biological activity, and what methods validate these effects?

Q. (Advanced)

  • Impact of Modifications :
    • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, potentially improving target binding.
    • Bulky substituents may reduce membrane permeability .
  • Validation Methods :
    • SAR Studies : Compare IC50 values of analogs in antiplasmodium or enzyme inhibition assays .
    • Molecular Docking : Map interactions with targets (e.g., hemozoin formation proteins) using computational tools .

What are the implications of crystallographic data in understanding the compound's reactivity?

Q. (Advanced)

  • Crystal Structure Analysis : X-ray crystallography (e.g., from analogs in ) reveals bond angles and conformations critical for reactivity. For example, the sulfonyl group’s tetrahedral geometry influences steric hindrance during nucleophilic attacks .
  • Applications : Predict regioselectivity in substitution reactions or design derivatives with improved stability via crystal packing analysis .

How can researchers resolve contradictions in biological activity data across different assay models?

Q. (Advanced)

  • Methodological Adjustments :
    • Standardize assay conditions (e.g., pH, temperature) to minimize variability .
    • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends.
  • Data Analysis : Apply statistical models (e.g., ANOVA) to identify outliers or dose-dependent effects masked by noise .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. (Advanced)

  • Bottlenecks :
    • Low yields in coupling steps due to steric hindrance from the sulfonyl group.
    • Purification difficulties with polar intermediates.
  • Solutions :
    • Switch from batch to flow chemistry for better heat/mass transfer .
    • Optimize chromatography parameters (e.g., gradient elution) for faster separation .

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